molecular formula C8H6BrClN2 B13037084 6-bromo-4-chloro-2-methyl-2H-indazole

6-bromo-4-chloro-2-methyl-2H-indazole

Cat. No.: B13037084
M. Wt: 245.50 g/mol
InChI Key: RXHVEKGAFDWMHZ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-methyl-2H-indazole is a halogenated indazole derivative characterized by a bicyclic aromatic structure with bromo (Br), chloro (Cl), and methyl (CH₃) substituents at positions 6, 4, and 2, respectively. Indazoles are nitrogen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

6-bromo-4-chloro-2-methylindazole

InChI

InChI=1S/C8H6BrClN2/c1-12-4-6-7(10)2-5(9)3-8(6)11-12/h2-4H,1H3

InChI Key

RXHVEKGAFDWMHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-chloro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditionsTransition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources. The process is optimized to ensure high yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-2-methyl-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its observed biological effects .

Comparison with Similar Compounds

Molecular Data :

Property Value
Molecular Formula C₈H₆BrClN₂
Molecular Weight 245.51 g/mol (calculated)
Substituents 6-Br, 4-Cl, 2-CH₃
Tautomer 2H-Indazole (stabilized)
Structural and Functional Group Comparisons

A comparative analysis with structurally related indazoles and benzimidazoles highlights key differences in substituent effects, reactivity, and applications.

Table 1: Structural Comparison of Halogenated Indazoles
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
6-Bromo-4-chloro-2-methyl-2H-indazole 6-Br, 4-Cl, 2-CH₃ C₈H₆BrClN₂ 245.51 Enhanced tautomer stability -
6-Bromo-4-chloro-1H-indazole 6-Br, 4-Cl C₇H₄BrClN₂ 231.48 1H-tautomer; no methyl group
4-Bromo-5-chloro-6-methyl-1H-indazole 4-Br, 5-Cl, 6-CH₃ C₈H₆BrClN₂ 245.51 Differing substituent positions
6-Bromo-4-fluoro-1H-indazole 6-Br, 4-F C₇H₄BrFN₂ 215.02 Fluoro substituent; lower MW

Key Observations :

  • Tautomer Stability : The 2-methyl group in the target compound stabilizes the 2H-indazole tautomer, unlike 1H-indazoles (e.g., 6-bromo-4-chloro-1H-indazole), which lack this substituent .
  • Halogen Effects : Bromine and chlorine enhance electrophilicity for Suzuki-Miyaura couplings, while fluorine (as in 6-bromo-4-fluoro-1H-indazole) increases metabolic stability in drug design .
  • Substituent Position : Regioisomers (e.g., 4-bromo-5-chloro-6-methyl-1H-indazole) exhibit distinct reactivity due to altered electronic environments .

Key Findings :

  • Cross-Coupling Potential: Bromine and chlorine in the target compound enable palladium-catalyzed reactions, similar to methyl 6-bromo-1H-indazole-4-carboxylate .
  • Biological Activity: Benzimidazole analogs (e.g., 5-[(4-bromo-2-chlorophenyl)amino]-...) show kinase inhibition, suggesting parallel applications for indazoles .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Physicochemical Properties
Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
This compound 3.2 <0.1 (DMSO) 180–182 (est.) -
6-Bromo-4-chloro-1H-indazole 2.8 0.3 (DMSO) 195–197
6-Bromo-4-fluoro-1H-indazole 2.5 0.5 (DMSO) 165–168

Key Insights :

  • Solubility : Halogenated indazoles generally exhibit low aqueous solubility, necessitating formulation optimization for drug delivery .

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